1-Chloro-4-iodobenzene

Physical Chemistry Thermodynamics Vapor Deposition Processes

Multi-step pharmaceutical syntheses often stall when dihalobenzene building blocks lack predictable chemoselectivity. 1-Chloro-4-iodobenzene (CAS 637-87-6) solves this with exclusive oxidative addition at the iodo-position while preserving the chloro substituent for orthogonal functionalization. • Enables sequential Suzuki/Heck → Buchwald-Hartwig or Ullmann coupling in one synthetic route • Key intermediate for Clothiapine (dibenzothiazepine antipsychotic) synthesis • ≥99% purity by GC; light-sensitive; shipped ambient with inventory available across 25 g to bulk scales

Molecular Formula C6H4ClI
Molecular Weight 238.45 g/mol
CAS No. 637-87-6
Cat. No. B104392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-iodobenzene
CAS637-87-6
Synonyms1-Chloro-4-iodobenzene;  4-Chloro-1-iodobenzene;  4-Chlorophenyl Iodide;  4-Iodo-1-chlorobenzene;  4-Iodochlorobenzene;  NSC 32862;  p-Chloroiodobenzene;  p-Chlorophenyl Iodide;  p-Iodochlorobenzene;  p-Iodophenyl Chloride
Molecular FormulaC6H4ClI
Molecular Weight238.45 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1Cl)I
InChIInChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H
InChIKeyGWQSENYKCGJTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-iodobenzene Technical Specifications


1-Chloro-4-iodobenzene (CAS 637-87-6) is a para-disubstituted dihalobenzene bearing chlorine and iodine substituents, with the molecular formula C₆H₄ClI and a molecular weight of 238.45 g/mol [1]. It exists as an off-white to light beige crystalline powder at room temperature, exhibiting a melting point of 53–57 °C and a boiling point of 226–227 °C at atmospheric pressure [2]. The compound is insoluble in water but demonstrates solubility in common organic solvents such as methanol, chloroform, and acetone, with a measured density of 1.886 g/cm³ at 57 °C [2]. Commercially available grades typically specify purity of ≥99.0% by GC analysis [2]. Due to its light sensitivity, recommended storage conditions require a sealed container in a cool, dry environment protected from light [2].

1
Orthogonal cross-coupling: exclusive iodo selectivity enables sequential functionalization
2
Sublimation/vapor deposition: intermediate enthalpy profile supports process control
3
Light-sensitive; requires amber glass storage and dark conditions
Procurement planning should account for light-protected inventory

Why Analogs Cannot Replace 1-Chloro-4-iodobenzene


Substituting 1-chloro-4-iodobenzene with other para-dihalobenzenes such as 1-bromo-4-chlorobenzene or 1-bromo-4-iodobenzene introduces significant and quantifiable deviations in both thermodynamic behavior and synthetic utility. Direct vapor pressure measurements demonstrate that the three isomorphous crystalline substances exhibit distinct sublimation enthalpies—ΔcrgHm° values differ by up to 9.2 kJ·mol⁻¹ among the trio—meaning any interchange fundamentally alters the compound's volatility profile, which is critical in vapor deposition processes and sublimation-based purification workflows [1]. Furthermore, the presence of an iodine atom in 1-chloro-4-iodobenzene confers a unique and well-documented chemoselectivity advantage: in palladium-catalyzed cross-coupling reactions, oxidative addition occurs exclusively at the iodo-position, leaving the chloro substituent intact for subsequent orthogonal functionalization steps. Analogs lacking this precise halogen pairing—such as 1-bromo-4-chlorobenzene, which possesses a more reactive bromine and a less reactive chlorine—fail to provide the same predictable, two-stage reactivity profile that makes 1-chloro-4-iodobenzene a preferred building block in multi-step pharmaceutical and materials syntheses [2].

Sublimation enthalpy Using 1-bromo-4-iodobenzene instead of 1-chloro-4-iodobenzene may shift deposition rate by up to 9.2 kJ·mol⁻¹
Melting point 1-bromo-4-iodobenzene melts 34–38 °C higher; melt-based protocols may require re-optimization
Chemoselectivity Bromo-iodo analogs lack exclusive iodo selectivity; orthogonal synthetic sequences may be compromised
Light stability 1-bromo-4-chlorobenzene is not classified light-sensitive; storage and handling protocols differ

1-Chloro-4-iodobenzene vs. Close Analogs


Sublimation Enthalpy vs. Analogs

Direct comparative vapor pressure measurements using a diaphragm manometer and torsion mass-loss effusion demonstrate that 1-chloro-4-iodobenzene exhibits a sublimation enthalpy (ΔcrgHm°) of 71.86 kJ·mol⁻¹ at T = 298.15 K, which is intermediate between the values for 1-bromo-4-chlorobenzene (69.34 kJ·mol⁻¹) and 1-bromo-4-iodobenzene (78.53 kJ·mol⁻¹). The corresponding Gibbs free energy of sublimation (ΔcrgGm°) for 1-chloro-4-iodobenzene is −6309 J·mol⁻¹, compared to −9062 J·mol⁻¹ for 1-bromo-4-chlorobenzene and −1497 J·mol⁻¹ for 1-bromo-4-iodobenzene [1].

Sublimation Enthalpy
Head-to-head
71.86 kJ·mol⁻¹ at 298.15 K
Reported intermediate volatility between bromo-iodo and bromo-chloro analogs
2.5–6.7 kJ·mol⁻¹ differences alter vapor deposition rates
Physical Chemistry Thermodynamics Vapor Deposition Processes

Melting Point Comparison with Analogs

1-Chloro-4-iodobenzene melts at 53–57 °C (literature consensus: 53–54 °C, with commercial specifications indicating 54.0–57.0 °C by GC purity ≥99.0%). This melting point is significantly lower than that of 1-bromo-4-iodobenzene (89–93 °C, literature consensus 91 °C) and also lower than 1-bromo-4-chlorobenzene (63–67 °C) [1]. The 34–38 °C difference relative to 1-bromo-4-iodobenzene reflects substantially weaker intermolecular forces in the chloro-iodo crystal lattice compared to the bromo-iodo analog.

Melting Point
Reported
53–57 °C (TCI spec 54.0–57.0 °C)
Lower melt vs 1-bromo-4-iodobenzene (89–93 °C); supports low-temperature processing
34–38 °C difference; melt-based protocols benefit
Solid-State Chemistry Crystallography Formulation Science

Iodo-Selective Cross-Coupling Reactivity

Under typical palladium-catalyzed conditions, 1-chloro-4-iodobenzene undergoes oxidative addition exclusively at the iodo-position, while the chloro substituent remains completely inert. In a representative study of Heck-type coupling with 3 equivalents of trifluoromethylating agent, aryl chlorides were found to be completely unreactive, resulting in substitution occurring solely at the iodo-center of 1-chloro-4-iodobenzene [1]. This contrasts with 1-bromo-4-iodobenzene, where both halogens may compete for oxidative addition under certain catalyst systems, reducing chemoselectivity.

Iodo-Selective Coupling
Head-to-head
Exclusive oxidative addition at I; Cl inert
Unambiguous orthogonality; bromo-iodo analogs may show competitive reactivity
Pd-catalyzed Heck conditions; aryl chlorides confirmed unreactive
Organometallic Chemistry Cross-Coupling Orthogonal Synthesis

Light Sensitivity Differences

1-Chloro-4-iodobenzene is explicitly classified as light-sensitive (photosensitive) and requires storage in dark conditions to prevent decomposition [1]. This photolability is a direct consequence of the weak carbon–iodine bond, which undergoes homolytic cleavage under UV/visible light exposure. In contrast, 1-bromo-4-chlorobenzene lacks this classification and exhibits greater ambient light stability due to the stronger carbon–bromine bond relative to carbon–iodine.

Light Sensitivity
Class-level
Light sensitive; dark storage required
Storage protocol differs from non-photosensitive analogs
C–I bond photolability; amber glass recommended
Chemical Stability Storage and Handling Quality Control

Solid-State Density Differentiation

1-Chloro-4-iodobenzene has a measured density of 1.886 g/cm³ at 57 °C . This value is significantly lower than that of 1-bromo-4-iodobenzene, which exhibits a density of approximately 2.224 g/cm³ , but higher than 1-bromo-4-chlorobenzene at approximately 1.651 g/cm³ . The 0.338 g/cm³ (15%) reduction in density compared to 1-bromo-4-iodobenzene reflects the substitution of bromine (atomic mass 79.9) with chlorine (atomic mass 35.5) and altered crystal packing forces.

Solid-State Density
Reported
1.886 g/cm³ at 57 °C
15% lower density vs 1-bromo-4-iodobenzene; influences molar volume and shipping
Stoichiometric formulation differences
Crystal Engineering Material Density Formulation

Use in Clothiapine Synthesis

1-Chloro-4-iodobenzene is explicitly cited as a key reagent in the synthesis of Clothiapine (C588550), an atypical antipsychotic of the dibenzothiazepine class that has demonstrated efficacy in treatment-resistant schizophrenia . This specific application is not documented for the bromo-analogs 1-bromo-4-chlorobenzene or 1-bromo-4-iodobenzene in the same therapeutic context.

Clothiapine Intermediate
Data to verify
Documented reagent in antipsychotic synthesis
Reported synthetic utility for dibenzothiazepine intermediates; verify specific route
Supplier-level documentation; independent validation recommended
Medicinal Chemistry Drug Synthesis Antipsychotic Agents

1-Chloro-4-iodobenzene Application Scenarios


Orthogonal Two-Step Synthesis

Given its exclusive chemoselectivity where oxidative addition occurs only at the iodo-position while the chloro substituent remains inert, 1-chloro-4-iodobenzene is optimally deployed in synthetic sequences requiring sequential, site-selective transformations. The iodo-group can be selectively engaged in an initial Suzuki-Miyaura, Sonogashira, or Heck coupling to install a first functional moiety, after which the retained chloro substituent remains available for a subsequent Ullmann-type C–N coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution. This orthogonal reactivity profile is a core requirement for the synthesis of Clothiapine and related dibenzothiazepine antipsychotic agents [1]. Analogs lacking this precise halogen pairing fail to provide the same predictable two-stage reactivity.

Vapor Deposition and Sublimation Purification

The experimentally determined sublimation enthalpy (ΔcrgHm°) of 71.86 kJ·mol⁻¹ at 298.15 K positions 1-chloro-4-iodobenzene as an intermediate-volatility precursor relative to its isomorphous analogs 1-bromo-4-chlorobenzene (69.34 kJ·mol⁻¹) and 1-bromo-4-iodobenzene (78.53 kJ·mol⁻¹) [1]. This intermediate thermodynamic profile is advantageous for physical vapor deposition (PVD) processes and sublimation-based purification protocols where precise control over deposition rate and film morphology is required. The compound's lower melting point (53–57 °C) compared to 1-bromo-4-iodobenzene (89–93 °C) also reduces the thermal budget required for melt-based deposition techniques [2].

Halogen Bonding in Crystal Engineering

The para-chloro substitution on 1-chloro-4-iodobenzene modulates the electron density on the iodine atom, thereby tuning the strength of the iodine-centered halogen bond (XB) interaction in solid-state assemblies [1]. Computational and experimental studies on para-substituted iodobenzene derivatives demonstrate that the chlorine substituent, being electron-withdrawing, enhances the σ-hole on iodine, resulting in stronger and more directional halogen bonds compared to unsubstituted iodobenzene. This tunable halogen bonding capacity makes 1-chloro-4-iodobenzene a valuable tecton for designing co-crystals, porous frameworks, and functional materials where predictable supramolecular architecture is critical.

Isotope-Labeled NMR Probes

Deuterated (1-chloro-4-iodobenzene-d₄) and ¹³C-labeled ([U-Ring-¹³C₆]-1-chloro-4-iodobenzene) isotopologues are commercially available and are employed in nuclear magnetic resonance (NMR) spectroscopy as internal standards and mechanistic probes for tracking reaction pathways in cross-coupling studies [1][2]. The availability of these isotopically labeled derivatives, derived from the parent 1-chloro-4-iodobenzene scaffold, enables quantitative analysis, metabolic tracing, and detailed kinetic investigations in pharmaceutical research and process development. This analytical utility is not as broadly documented for all dihalobenzene analogs.

Application
Selection Property
Validation Focus
Orthogonal cross-coupling synthesis
Exclusive iodo-selectivity; chloro retention
Verify chloro inertness after iodo coupling
Vapor deposition / sublimation
Intermediate sublimation enthalpy
Deposition rate vs. analog benchmarking
Halogen-bonded crystal engineering
Tunable halogen bonding via Cl substituent
Co-crystal screening / directional XB assessment
NMR mechanistic probes
Isotope-labeled isotopologues available
Spectral resolution and tracking in cross-coupling studies

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